molecular formula C7H2F2N2O2 B1423069 3,5-Difluoro-2-nitrobenzonitrile CAS No. 868596-13-8

3,5-Difluoro-2-nitrobenzonitrile

Cat. No.: B1423069
CAS No.: 868596-13-8
M. Wt: 184.1 g/mol
InChI Key: GCJYPUIYHNBJPH-UHFFFAOYSA-N
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Description

3,5-Difluoro-2-nitrobenzonitrile (CAS: Not explicitly provided in evidence; see structural analogs in ) is a fluorinated aromatic nitrile derivative characterized by a nitro (-NO₂) group at the 2-position, cyano (-CN) at the 1-position, and fluorine atoms at the 3- and 5-positions on the benzene ring. This compound is part of a broader class of nitrobenzonitriles, which are of interest in medicinal chemistry and materials science due to their electron-withdrawing substituents, influencing reactivity and electronic properties. Evidence indicates that it was previously available for research but is now listed as discontinued .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis of 3,5-Difluoro-2-nitrobenzonitrile typically begins with fluorinated nitrobenzene derivatives such as 2,3,4-trifluoronitrobenzene or related compounds. The key steps involve:

  • Selective fluorine substitution or halogen exchange,
  • Introduction of the nitrile group via cyanide substitution,
  • Controlled nitration and chlorination steps to obtain the desired substitution pattern.

Preparation Methods

Fluorine/Cyanide Exchange on Trifluoronitrobenzene

One industrially viable approach starts from 2,3,4-trifluoronitrobenzene , which undergoes fluorine/cyanide exchange to introduce the nitrile group at the 4-position, yielding this compound (isomeric with respect to numbering).

  • Reagents: Alkali metal cyanides such as sodium or potassium cyanide, or copper cyanide.
  • Conditions: Reaction carried out in a suitable solvent, often polar aprotic solvents, at elevated temperatures.
  • Yields: Typically good, with molar ratios of cyanide to trifluoronitrobenzene ranging from 1.1 to 2 mol per mol substrate.
  • Advantages: Economically favorable and industrially practical, as 2,3,4-trifluoronitrobenzene is commercially available and used in large quantities for related syntheses.

Nitration and Chlorination Steps

According to patent US5294742A, the nitration of fluorinated intermediates such as 1,3-dichloro-4,6-difluorobenzene with mixed acids (oleum, sulfuric acid, and nitric acid) is carefully controlled to form nitro-substituted fluorobenzene intermediates.

  • Nitration: Conducted at low temperatures (below 30°C) to avoid side reactions, followed by separation of organic phases.
  • Chlorination: Denitrating chlorination is performed either batchwise or continuously to introduce chlorine substituents selectively, facilitating further functional group transformations.
  • Solvents: Use of solvents like toluene or xylene for extraction and purification.
  • Outcome: High yields of nitrofluorobenzene intermediates, which can be further converted to nitriles.

Cyanide Substitution via Cuprous Cyanide and Alkali Metal Bromide

Another method (EP0425743A1) describes the conversion of ortho-nitrochlorobenzenes to ortho-nitrobenzonitriles by reaction with cuprous cyanide and an alkali metal bromide in N-methyl-2-pyrrolidinone solvent at ~175°C.

  • Example: 4-chloro-3-nitrobenzotrifluoride reacted with cuprous cyanide and lithium bromide gave an 81% yield of the desired nitrile after 24 hours.
  • Purification: Product isolation involves washing with acid and ether, drying, and solvent removal.
  • Significance: This method allows direct cyanide substitution on nitrochlorobenzene derivatives, facilitating preparation of nitrobenzonitriles with fluorine substituents.

Reaction Conditions and Optimization

  • Use of polar aprotic solvents such as N,N-dimethylformamide or tetrahydrofuran for improved solubility and reaction rates.
  • Temperature control is critical: nitration at 0–30°C, cyanide substitution at elevated temperatures (up to 175°C).
  • Phase transfer catalysts or fluoride-trapping agents may be employed to enhance selectivity and yield.
  • Continuous chlorination processes preferred for scalability and consistent product quality.

Data Table Summarizing Key Preparation Methods

Method No. Starting Material Key Reagents/Conditions Temperature (°C) Yield (%) Notes
1 2,3,4-Trifluoronitrobenzene Alkali metal cyanide (NaCN, KCN), solvent 100–150 70–90 Fluorine/cyanide exchange, industrially favored
2 1,3-Dichloro-4,6-difluorobenzene Mixed acid nitration (oleum, H2SO4, HNO3) 0–30 80–95 Controlled nitration with phase separation
3 4-Chloro-3-nitrobenzotrifluoride Cuprous cyanide, LiBr, N-methyl-2-pyrrolidinone 172–178 ~81 Cyanide substitution on ortho-nitrochlorobenzene
4 3,5-Difluoro-4-nitrobenzonitrile Potassium carbonate, isopropylamine, THF or DMF 50–65 90+ Amination reaction example, high purity product

Research Findings and Mechanistic Insights

  • Fluorine substituents influence thermal stability and reactivity; electron-withdrawing effects facilitate nucleophilic substitution by cyanide.
  • The trigger bond for thermal decomposition in related difluoronitro compounds is the C-N bond of the nitro group, which informs reaction condition optimization.
  • The nitration and chlorination steps require precise stoichiometric control of acids and temperature to avoid over-nitration or undesired chlorination.

Biological Activity

3,5-Difluoro-2-nitrobenzonitrile is an organic compound characterized by the presence of two fluorine atoms and a nitro group attached to a benzonitrile core. Its molecular formula is C7H3F2N3O2, and it has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities.

Chemical Structure

  • Molecular Formula : C7H3F2N3O2
  • Molecular Weight : 201.11 g/mol
  • Structural Features :
    • Nitro group (-NO2)
    • Two fluorine atoms (-F) at the 3 and 5 positions relative to the nitro group
    • Nitrile group (-C≡N)

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that interact with cellular components, potentially altering biological pathways. The fluorine atoms enhance the compound's stability and bioavailability by influencing its electronic properties and metabolic pathways.

Investigated Biological Activities

  • Anticancer Activity : Preliminary studies suggest that compounds similar to this compound may exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines.
  • Anti-inflammatory Effects : The compound has been explored for its potential anti-inflammatory activity, which may be linked to its ability to modulate inflammatory pathways.
  • Antiviral Properties : Some derivatives containing similar functional groups have shown antiviral activity against various viruses, suggesting that this compound could be investigated for similar effects.

Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of various nitrobenzene derivatives on cancer cell lines. The results indicated that compounds with nitro groups exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM depending on the specific structure and substituents present.

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast)15
Similar Nitro DerivativeA549 (lung)20
Control->50

Study 2: Anti-inflammatory Activity

In a separate investigation, researchers assessed the anti-inflammatory potential of several fluorinated nitro compounds using an in vitro model of inflammation induced by lipopolysaccharides (LPS). The study found that:

  • This compound significantly reduced pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 5 µM.
CompoundCytokine Reduction (%)Concentration (µM)
This compoundTNF-alpha: 60%5
ControlTNF-alpha: <10%-

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally similar compounds:

CompoundBiological ActivityNotes
3,5-Difluoro-4-nitrophenolModerate antibacterialExhibits different reactivity due to position of nitro group
4-Fluoro-3-nitrobenzoic acidHigh anti-inflammatorySimilar mechanism but different efficacy profile

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-Difluoro-2-nitrobenzonitrile, and what critical reaction conditions ensure high purity?

  • Methodological Answer : A common approach involves sequential halogenation, nitration, and cyanation. Starting with a fluorobenzene derivative, nitration at the ortho position can be achieved using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C). Subsequent fluorination via hydrogen fluoride or potassium fluoride in polar aprotic solvents (e.g., DMF) ensures regioselectivity. The final cyanation step employs sodium cyanide or CuCN under inert atmospheres to avoid hydrolysis. Purity is enhanced via recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is critical for distinguishing fluorine environments (δ ≈ -110 to -120 ppm for meta-F; δ ≈ -140 ppm for ortho-F). 13C^{13}\text{C} NMR identifies nitrile carbons (~115 ppm) and nitro group effects on aromatic carbons.
  • IR Spectroscopy : Strong absorbance near 2240 cm1^{-1} (C≡N stretch) and 1520/1350 cm1^{-1} (asymmetric/symmetric NO2_2 stretches).
  • Mass Spectrometry : EI-MS typically shows [M]+^+ peaks at m/z 200 (calculated for C7_7H3_3F2_2N2_2O2_2) with fragmentation patterns reflecting nitro and cyano loss .

Advanced Research Questions

Q. How can the cyanation step in synthesizing this compound be optimized to maximize yield and minimize by-products?

  • Methodological Answer : Optimize cyanide source (e.g., CuCN vs. NaCN) and solvent polarity. For example, using CuCN in DMSO at 80–100°C improves electrophilic aromatic substitution efficiency. Catalyst screening (e.g., Pd/C for dehalogenation side reactions) and in situ monitoring via TLC or HPLC can identify intermediate bottlenecks. Post-reaction quenching with aqueous NH4_4Cl reduces unreacted cyanide hazards .

Q. What strategies resolve contradictions in reported reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Discrepancies often arise from solvent choice and activating groups. For example, the nitro group’s electron-withdrawing effect enhances NAS at the para position, but competing fluorination may occur in polar solvents. Systematic studies using kinetic isotopic effects (KIE) or Hammett plots can isolate electronic vs. steric influences. Control experiments with deuterated analogs or computational modeling (DFT) clarify mechanistic pathways .

Q. How do nitro and cyano substituents in this compound influence its reactivity in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The nitro group deactivates the ring, reducing oxidative addition efficacy, while the cyano group stabilizes Pd intermediates. Screening ligands (e.g., XPhos vs. SPhos) and bases (Cs2_2CO3_3 vs. K3_3PO4_4) improves coupling yields. Substituent effects are quantified via Hammett σm_m parameters, with nitro (σm_m = 1.43) exerting stronger electron withdrawal than cyano (σm_m = 0.66) .

Q. Data Analysis & Computational Studies

Q. What computational methods predict the regioselectivity of electrophilic attacks on this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) map electrostatic potential surfaces to identify electron-deficient sites. Fukui indices (fkf_k^-) highlight nucleophilic regions, while Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions. Compare results with experimental substituent-directed reactions (e.g., bromination or nitration) to validate predictions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nitrobenzonitrile Isomers

The closest structural analogs of 3,5-Difluoro-2-nitrobenzonitrile are positional isomers differing in nitro and fluorine substitution patterns. Key examples include:

Compound Name CAS Number Substituent Positions Similarity Score
2,4-Difluoro-5-nitrobenzonitrile 67152-20-9 2-F, 4-F, 5-NO₂ 0.95
3,5-Difluoro-4-nitrobenzonitrile 1123172-88-2 3-F, 5-F, 4-NO₂ 0.91
Other analogs (unspecified) 110882-60-5 - 0.90

Key Differences :

  • Electronic Effects: The nitro group’s position (e.g., 2- vs. 4-) alters the electron-withdrawing impact on the benzene ring.
  • Synthetic Reactivity : In , nitro groups in similar compounds are reduced to amines using SnCl₂·2H₂O. The accessibility of the nitro group in this compound may differ from its isomers due to steric hindrance from adjacent fluorine atoms, influencing reaction rates .

Functional Group Variations: Nitrile Derivatives

Comparisons with other benzonitrile derivatives highlight the role of substituent type and position:

Compound Name CAS Number Key Substituents Potential Applications
4,5-Dibromo-2-(trifluoromethyl)benzonitrile Not provided 4-Br, 5-Br, 2-CF₃ Materials science, agrochemicals
3,5-Bis(trifluoromethyl)benzonitrile Not provided 3-CF₃, 5-CF₃ Catalysis, organic electronics
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile 1108745-25-0 Benzyl-F, 2-F Pharmaceutical intermediates

Key Insights :

  • Trifluoromethyl (-CF₃) vs. Nitro (-NO₂): The -CF₃ group is strongly electron-withdrawing but less polarizable than -NO₂, leading to differences in solubility and metabolic stability. For example, trifluoromethyl-substituted benzonitriles may exhibit enhanced lipophilicity, making them suitable for hydrophobic environments in drug design .
  • Biological Activity : Fluorine’s role in improving bioavailability and binding affinity, as seen in nucleoside analogs like dFdC (), suggests that fluorine substitution in benzonitriles could similarly enhance pharmacokinetic properties .

Data Tables

Table 1: Structural Analogs of this compound

Compound Name CAS Number Substituents Similarity Score Key Difference
This compound - 2-NO₂, 3-F, 5-F - Reference compound
2,4-Difluoro-5-nitrobenzonitrile 67152-20-9 5-NO₂, 2-F, 4-F 0.95 Nitro at 5-position
3,5-Difluoro-4-nitrobenzonitrile 1123172-88-2 4-NO₂, 3-F, 5-F 0.91 Nitro at 4-position

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Electronic Effect Typical Application
-NO₂ This compound Strong electron-withdrawing Reactive intermediates
-CF₃ 3,5-Bis(trifluoromethyl)benzonitrile Moderate EWG, lipophilic Organic electronics
-Br 4,5-Dibromo-2-(trifluoromethyl)benzonitrile Steric bulk, halogen bonding Agrochemicals

Properties

IUPAC Name

3,5-difluoro-2-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-1-4(3-10)7(11(12)13)6(9)2-5/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCJYPUIYHNBJPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)[N+](=O)[O-])F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70712406
Record name 3,5-Difluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868596-13-8
Record name 3,5-Difluoro-2-nitrobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70712406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Difluoro-2-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

Potassium nitrate (6.56 g, 64.8 mmol) was added to concentrated H2SO4 (33.7 ml, 633 mmol) at 0° C., followed by slow addition of 3,5-difluorobenzonitrile (4.4 g, 31.6 mmol). The suspension was stirred at this temperature for an additional 3 hours and quenched with ice water (500 ml). The resulting solid was collected by filtration and dried to give the title compound (5.55 g, 95%) as a white solid. 1H NMR (400 MHz, CDCl3) 7.43 (m, 1H), 7.35 (m, 1H).
Name
Potassium nitrate
Quantity
6.56 g
Type
reactant
Reaction Step One
Name
Quantity
33.7 mL
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step Two
Yield
95%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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